ALDH2 Enzyme Inhibition: 3,6-Dibromobenzene-1,2-diol Ki and IC50 Values for Mitochondrial Aldehyde Dehydrogenase
3,6-Dibromobenzene-1,2-diol demonstrates quantifiable inhibitory activity against human mitochondrial aldehyde dehydrogenase (ALDH2), with a competitive inhibition constant (Ki) of 2.40 × 10³ nM (2.40 μM) and an IC50 value of 4.60 × 10³ nM (4.60 μM) determined using full-length recombinant human ALDH2 expressed in Escherichia coli [1]. While direct head-to-head comparative Ki data for close structural analogs against ALDH2 are not available in the retrieved primary literature, this quantitative binding affinity establishes a benchmark against which other catechol derivatives can be evaluated. The data provide a reference point for structure-activity relationship (SAR) studies targeting ALDH2, an enzyme implicated in alcohol metabolism, cardiovascular disease, and certain cancers [2].
| Evidence Dimension | Enzyme inhibition potency (competitive inhibition constant) |
|---|---|
| Target Compound Data | Ki = 2.40 × 10³ nM (2.40 μM); IC50 = 4.60 × 10³ nM (4.60 μM) |
| Comparator Or Baseline | Comparative analog data not available for ALDH2 in retrieved literature |
| Quantified Difference | Not applicable (single-compound benchmark data) |
| Conditions | Full-length recombinant human ALDH2 expressed in Escherichia coli; dehydrogenase activity assay measuring NAD(P)H production |
Why This Matters
This Ki value provides a quantitative benchmark for researchers evaluating brominated catechol derivatives as ALDH2 modulators, enabling informed selection when designing SAR studies or screening campaigns.
- [1] BindingDB. BDBM50236910 (CHEMBL4083412). Affinity Data: Ki 2.40E+3 nM, IC50 4.60E+3 nM for human ALDH2. Accessed 2026. View Source
- [2] Chen CH, Ferreira JC, Gross ER, Mochly-Rosen D. Targeting aldehyde dehydrogenase 2: new therapeutic opportunities. Physiol Rev. 2014;94(1):1-34. View Source
